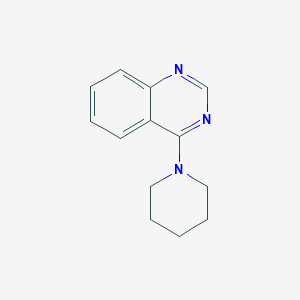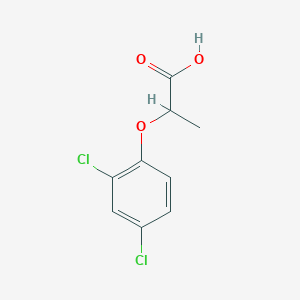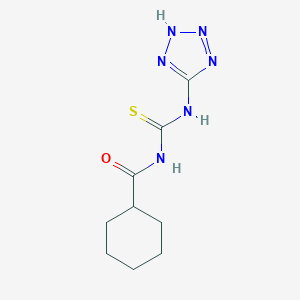![molecular formula C17H20Cl2N2O2S B359621 N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide CAS No. 642958-06-3](/img/structure/B359621.png)
N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide is a complex organic compound with a molecular formula of C({17})H({20})Cl({2})N({2})O(_{2})S This compound is characterized by its unique structure, which includes a cyclohexene ring, a carbamothioyl group, and a dichlorophenoxy acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps:
-
Formation of the Cyclohexenyl Ethylamine Intermediate
Starting Materials: Cyclohexene and ethylamine.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using argon, at low temperatures (around -70°C). Lithium powder is used as a reducing agent.
Procedure: Cyclohexene is reacted with ethylamine in the presence of lithium powder.
-
Coupling with 2,4-Dichlorophenoxyacetic Acid
Starting Materials: 2,4-Dichlorophenoxyacetic acid and the cyclohexenyl ethylamine intermediate.
Reaction Conditions: The coupling reaction is typically performed in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like N,N-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory procedures with optimizations for yield and purity. This includes using larger reaction vessels, continuous flow reactors, and automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the cyclohexene ring can lead to the formation of cyclohexanone derivatives.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction can convert the carbamothioyl group to a corresponding amine.
-
Substitution
Reagents: Nucleophiles like sodium methoxide (NaOCH(_3)) or potassium tert-butoxide (KOtBu).
Conditions: Typically performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Products: Substitution reactions can modify the dichlorophenoxy moiety, leading to various derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential bioactivity. It may interact with specific enzymes or receptors, making it a candidate for drug development or as a biochemical probe.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It could be investigated for its efficacy in treating certain diseases or conditions, particularly those involving inflammation or microbial infections.
Industry
In industrial applications, this compound might be used in the synthesis of agrochemicals, pharmaceuticals, or specialty chemicals. Its structural features allow for the development of products with specific desired properties.
Mecanismo De Acción
The mechanism by which N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclohexenyl and dichlorophenoxy groups may facilitate binding to these targets, while the carbamothioyl group could participate in covalent modifications or redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
-
N-[2-(Cyclohexyl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide
- Similar structure but with a saturated cyclohexyl ring instead of a cyclohexenyl ring.
- Differences in reactivity and bioactivity due to the absence of the double bond.
-
N-[2-(Cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)propionamide
- Similar structure but with a propionamide group instead of an acetamide group.
- Variations in chemical properties and potential applications.
Uniqueness
N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide is unique due to its combination of a cyclohexenyl ring and a dichlorophenoxy acetamide moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O2S/c18-13-6-7-15(14(19)10-13)23-11-16(22)21-17(24)20-9-8-12-4-2-1-3-5-12/h4,6-7,10H,1-3,5,8-9,11H2,(H2,20,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBURNLFQQDCPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=S)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid](/img/structure/B359640.png)


![2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B359646.png)
